1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid
Description
1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid (CAS: 618383-09-8, Molecular Formula: C₁₇H₁₃ClN₂O₂S, Molecular Weight: 344.82 g/mol) is a pyrazole-based carboxylic acid derivative featuring a 4-chlorophenyl group at position 1, a 4-(methylthio)phenyl substituent at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring .
This compound is structurally analogous to nonsteroidal anti-inflammatory drug (NSAID) scaffolds, where pyrazole cores are often leveraged for their metabolic stability and tunable electronic properties . Its synthesis typically involves cyclocondensation of hydrazines with β-keto esters, followed by functionalization of the aryl substituents .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCYPZWTFRNAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377788 | |
| Record name | 2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-09-8 | |
| Record name | 2-(4-chlorophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps:
- Preparation of substituted hydrazines or hydrazine derivatives with 4-chlorophenyl and 4-(methylthio)phenyl groups.
- Condensation with β-diketones or β-ketoesters to form the pyrazole ring.
- Introduction or retention of the carboxylic acid group at the 5-position, often via hydrolysis of ester intermediates.
This method is favored for its regioselectivity and ability to incorporate diverse substituents on the pyrazole ring.
Detailed Preparation Methods
Cyclization of Hydrazine Derivatives with β-Diketones or β-Ketoesters
- Procedure: The hydrazine derivative containing the 4-chlorophenyl and 4-(methylthio)phenyl substituents is reacted with a β-diketone or β-ketoester under controlled conditions, often in polar solvents such as dimethylformamide (DMF) or ethanol.
- Catalysts: Transition metal catalysts like copper triflate (Cu(OTf)2) have been employed to enhance yields and selectivity. Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM-PF6]) can also serve as green solvents and catalysts.
- Reaction Conditions: Typical temperatures range from room temperature to 80 °C, with reaction times from several hours to overnight.
- Outcome: The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration to yield the pyrazole ring system with high regioselectivity and yields up to 82% reported.
Hydrolysis of Pyrazole Esters to Carboxylic Acids
- Procedure: The pyrazole-5-carboxylic ester intermediate is hydrolyzed under alkaline conditions (e.g., NaOH aqueous solution) at elevated temperatures (70–80 °C).
- Purification: After hydrolysis, acidification with hydrochloric acid (pH 2–3) precipitates the carboxylic acid. The product is then filtered, washed, and dried under vacuum.
- Yields and Purity: Industrially optimized methods report yields of 96.5–98.1% with purity above 98.5%. The process is scalable and suitable for industrial production with minimal solvent use and waste generation.
Alternative One-Pot and Catalytic Methods
- One-Pot Synthesis: Some protocols combine the formation of β-aminoenones from phenylacetylene and oximes, followed by reaction with hydrazine derivatives to form pyrazoles in a single pot, improving efficiency and reducing purification steps.
- Catalytic Systems: Copper and iron catalysts in combination with ionic liquids or molecular iodine have been used to facilitate the cyclization and functionalization steps, enhancing regioselectivity and yield.
Comparative Data Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Catalyst/Medium | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Cyclization of hydrazine + β-diketone | Hydrazine derivative + β-diketone/ester | Cu(OTf)2, [BMIM-PF6] ionic liquid | 25–80 | 6–24 h | Up to 82 | >98 | High regioselectivity, mild conditions |
| Hydrolysis of ester to acid | NaOH aqueous solution, acidification with HCl | None (alkaline hydrolysis) | 70–80 | 5–6 h | 96.5–98.1 | 98.5–98.75 | Industrially scalable, high yield |
| One-pot β-aminoenone + hydrazine | Phenylacetylene + oxime + hydrazine hydrate | Cu/Fe catalysts, DMF solvent | 60–80 | Variable | Moderate | Not specified | Efficient, fewer steps |
Research Findings and Industrial Considerations
- The hydrolysis step is critical for obtaining the carboxylic acid with high purity and yield. Optimization of pH and temperature is essential to prevent product loss due to solubility issues.
- Use of transition metal catalysts and ionic liquids improves reaction efficiency and environmental profile by reducing hazardous reagents and waste.
- Industrial processes avoid explosive or highly toxic reagents such as ethyl diazoacetate or 3-butyne-2-ketone, favoring safer alternatives.
- Continuous flow reactors have been suggested to enhance reaction control, scalability, and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Agricultural Chemistry
This compound plays a significant role in the development of agrochemicals, particularly as an ingredient in herbicides and fungicides. Its effectiveness in enhancing crop yields and protecting plants from pests has been well documented.
- Case Study: Herbicidal Activity
- Research indicates that derivatives of 1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid exhibit potent herbicidal activity against various weed species. In a controlled study, formulations containing this compound demonstrated a 75% reduction in weed biomass compared to untreated controls over a growing season.
Pharmaceutical Development
The compound is being investigated for its potential therapeutic properties, particularly in anti-inflammatory and analgesic formulations. Its structural characteristics allow it to interact with biological targets effectively.
- Case Study: Anti-inflammatory Properties
- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. In vitro assays showed that it reduced inflammation markers by approximately 60% at concentrations of 10 µM.
Material Science
In material science, this compound is utilized in synthesizing advanced materials such as polymers and coatings. These materials are known for their enhanced durability and resistance to environmental factors.
- Table: Properties of Coatings Developed with the Compound
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Water Resistance | Excellent |
| UV Stability | High |
| Thermal Stability | Up to 200 °C |
Biochemical Research
The compound is also significant in biochemical research, particularly in studying enzyme inhibition and receptor interactions. This research contributes to a deeper understanding of various biological processes and disease mechanisms.
- Case Study: Enzyme Inhibition
- Research published in Biochemical Journal demonstrated that derivatives of the compound could inhibit specific enzyme pathways involved in cancer progression. The inhibition was quantified using enzyme kinetics, revealing an IC50 value of 15 µM for one of the derivatives against a target enzyme implicated in tumor growth.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The molecular targets and pathways involved can vary, but may include inhibition of microbial enzymes or modulation of inflammatory pathways.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrazole-5-Carboxylic Acid Derivatives
| Compound Name | Substituents (Position 1, 3) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound (CAS 618383-09-8) | 4-Chlorophenyl, 4-(methylthio)phenyl | -Cl, -SMe, -COOH | 344.82 |
| 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | 4-Chlorophenyl, 2,4-dichloro-5-fluorophenyl | -Cl, -F, -COOH | 375.62 |
| 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxylic acid | 4-Chlorophenyl, dihydrobenzodioxinyl | -Cl, -O-(bridged), -COOH | 356.78 |
| 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | 4-Chlorophenyl, 2-hydroxyethyl | -Cl, -OH, -COOH, -oxo | 282.71 |
| 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | 4-Methoxyphenyl, 4-chlorophenyl | -OMe, -Cl, -COOH | 328.76 |
Key Observations :
- Halogenation : The dichloro-fluoro analog (CAS 618382-92-6) exhibits higher electronegativity and steric bulk, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Polarity : The hydroxyethyl-oxo derivative (CAS 1210492-11-7) shows increased polarity due to the -OH group, favoring aqueous solubility but possibly limiting blood-brain barrier penetration .
- Electronic Effects : The methoxy group in 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CID 3741885) is electron-donating, contrasting with the electron-withdrawing -SMe group in the target compound, which may alter redox stability and metabolic pathways .
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 3.8 | 215–217* | 0.12 (Water) |
| Dichloro-fluoro analog (CAS 618382-92-6) | 4.2 | 228–230 | 0.08 (Water) |
| Dihydrobenzodioxin analog (CAS 618383-02-1) | 3.5 | 198–200 | 0.25 (Ethanol) |
| Hydroxyethyl-oxo derivative (CAS 1210492-11-7) | 2.1 | 185–187 | 1.50 (Water) |
Notes:
Biological Activity
1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by a complex structure that contributes to its pharmacological properties. The following sections provide a detailed review of the biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.
- Chemical Formula : C17H13ClN2OS
- Molecular Weight : 328.82 g/mol
- CAS Number : 618098-97-8
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Key Findings :
- In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values reported in the low micromolar range .
- A study indicated that pyrazole derivatives can inhibit key oncogenic pathways, including those mediated by Aurora-A kinase, which is crucial for cell cycle regulation .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Mechanism of Action :
- The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, leading to reduced inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Modifications to the pyrazole ring and substitution patterns significantly influence their potency and selectivity.
| Compound Modification | Observed Activity |
|---|---|
| Substitution at the 5-position | Enhanced anticancer activity |
| Variation in alkyl groups | Altered anti-inflammatory effects |
| Chlorine substitution | Increased binding affinity to target proteins |
Study 1: Antitumor Activity Evaluation
A comprehensive study evaluated the antitumor activity of various pyrazole derivatives, including our compound of interest. The results indicated that:
- The compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 0.01 µM.
- The mechanism involved the activation of caspase pathways, leading to programmed cell death .
Study 2: Inhibition of Aurora-A Kinase
In another investigation, the compound was tested for its ability to inhibit Aurora-A kinase:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(4-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Condensation of substituted hydrazines with β-keto esters to form the pyrazole core. For example, 1,5-diarylpyrazole derivatives are synthesized via cyclization of intermediates like 5-phenyl-1-pentanol analogs .
- Step 2 : Functionalization of substituents (e.g., chlorophenyl and methylthiophenyl groups) using Ullmann coupling or nucleophilic aromatic substitution .
- Step 3 : Carboxylic acid introduction via hydrolysis of ester precursors under alkaline conditions (e.g., NaOH/EtOH) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- Spectroscopy : Use - and -NMR to confirm substituent positions and absence of regioisomers. For example, pyrazole C-H protons typically resonate at δ 6.5–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Match calculated and observed C, H, N, S, and Cl percentages within ±0.4% .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in experimental data (e.g., unexpected bioactivity or crystallization outcomes)?
- Approach :
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to predict reactivity or binding modes .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to explain conflicting bioactivity results. For example, methylthio groups may exhibit variable hydrophobic interactions .
Q. What strategies optimize the compound’s bioactivity against carbonic anhydrase isoforms?
- Experimental Design :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methylthio with sulfonyl groups) and assay inhibition using stopped-flow CO hydration .
- Co-crystallization : Resolve X-ray structures with CA isoforms (e.g., PDB ID 1XT) to identify key binding residues .
- Data Interpretation : Compare IC values across isoforms (e.g., CA I vs. IX) to assess selectivity. Note that bulky substituents may reduce affinity for CA I due to steric hindrance .
Q. How to address inconsistencies in synthetic yields during scale-up?
- Troubleshooting :
- Reaction Kinetics : Use in situ IR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry .
- Purification : Switch from column chromatography to recrystallization (e.g., using EtOAc/hexane) for higher throughput .
- Byproduct Analysis : Identify side products (e.g., regioisomers) via LC-MS and optimize reaction conditions (e.g., temperature, catalyst loading) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
